molecular formula C16H19NO B1597052 4-(Dimethylamino)-4'-methylbenzhydrol CAS No. 93026-72-3

4-(Dimethylamino)-4'-methylbenzhydrol

Cat. No.: B1597052
CAS No.: 93026-72-3
M. Wt: 241.33 g/mol
InChI Key: OFZQBJHOCXPUMM-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzhydrols in Organic Chemistry

Substituted benzhydrols are a significant class of compounds in organic chemistry, primarily valued as versatile synthetic intermediates. The core structure features a stereogenic central carbon, meaning that asymmetrically substituted benzhydrols can exist as enantiomers, a property of great importance in pharmaceutical chemistry.

The chemical reactivity of benzhydrols is dominated by the hydroxyl group and its position on the benzylic carbon. This carbon is directly attached to two phenyl rings, which stabilize a potential positive charge (carbocation) through resonance. This stabilization facilitates reactions such as nucleophilic substitution and dehydration. A common and preparatively useful reaction is the oxidation of the benzhydrol's secondary alcohol group to form the corresponding substituted benzophenone (B1666685).

The benzhydrol framework is a key structural motif in the synthesis of a wide range of molecules. It serves as a precursor for various dyes, polymers, and, notably, a multitude of biologically active compounds. wikipedia.org The benzhydryl group is present in the structure of many histamine H1 antagonists, such as diphenylhydramine, highlighting its importance in medicinal chemistry. wikipedia.org

Historical Perspectives on Benzhydrol Derivatives in Research

The history of benzhydrol derivatives is closely intertwined with the birth of the synthetic dye industry in the 19th century. britannica.com Triarylmethane dyes, which are intensely colored compounds, were among the earliest synthetic dyes to be manufactured commercially. britannica.comsci-hub.st A key precursor for many of these dyes is a close structural relative of 4-(Dimethylamino)-4'-methylbenzhydrol: 4,4'-Bis(dimethylamino)benzhydrol, also known as Michler's hydrol. wikipedia.org

Michler's hydrol is derived from the reduction of Michler's ketone. This benzhydrol derivative can then be reacted with other aromatic compounds, such as N,N-dimethylaniline, and subsequently oxidized to form brilliant dyes like Crystal Violet. sci-hub.st The development of a practical manufacturing process for fuchsine, another triarylmethane dye, in 1859 marked a significant milestone in synthetic organic chemistry. britannica.com These early discoveries demonstrated the utility of benzhydrols as pivotal intermediates, linking relatively simple aromatic precursors to complex, functional molecules with significant industrial applications. The study of these compounds was foundational to understanding electrophilic aromatic substitution and the chemistry of carbocations.

Contemporary Research Significance and Future Trajectories for Amine-Substituted Benzhydrols

The research significance of benzhydrol derivatives, particularly those bearing amine substituents, continues to expand into new areas, primarily in medicinal and materials chemistry. The structural scaffold is recognized for its role in conferring specific biological activities.

Table 2: Modern Research Applications of Benzhydrol Derivatives

Research AreaApplication/Finding
Antimicrobial Agents Benzhydrol-oxaborole hybrid compounds have been designed and synthesized as potent inhibitors of leucyl-tRNA synthetase (LeuRS) in Streptococcus pneumoniae. This enzyme is essential for bacterial protein synthesis, making it an attractive target for new antibacterial drugs to combat multidrug-resistant strains. nih.gov
Antituberculosis Agents Researchers have designed and synthesized series of benzhydrol derivatives as potential new leads for antituberculosis drugs. By modifying the substitution patterns on the aromatic rings, scientists aim to develop compounds with high efficacy against Mycobacterium tuberculosis. su.ac.th
Pharmaceutical Scaffolds The benzhydryl moiety remains a privileged scaffold in drug discovery. It is a core component of various pharmaceuticals, including antihistamines, and its derivatives are continually being explored for new therapeutic applications. wikipedia.org
Stabilized Carbocations Modern physical organic chemistry research involves the synthesis and study of amino-substituted benzhydrylium ions. These highly stabilized carbocations serve as model systems to study electrophilicity and reaction kinetics, bridging the gap between transient carbocations and stable neutral electrophiles. researchgate.net

The future trajectory for amine-substituted benzhydrols points towards the development of highly specific and potent therapeutic agents. The ability to fine-tune the electronic and steric properties of the molecule by varying the substituents on the phenyl rings allows for a systematic exploration of structure-activity relationships. Furthermore, advances in asymmetric synthesis are enabling the production of single-enantiomer benzhydrol derivatives, which is critical for developing safer and more effective chiral drugs. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(dimethylamino)phenyl]-(4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-4-6-13(7-5-12)16(18)14-8-10-15(11-9-14)17(2)3/h4-11,16,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZQBJHOCXPUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374363
Record name 4-(Dimethylamino)-4'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93026-72-3
Record name 4-(Dimethylamino)-4'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Dimethylamino 4 Methylbenzhydrol and Analogous Systems

General Strategies for Benzhydrol Core Formation

The central C-C bond formation to create the diarylmethanol (benzhydrol) structure is a critical step in the synthesis of 4-(Dimethylamino)-4'-methylbenzhydrol. This can be achieved either by building the carbon skeleton first and then creating the alcohol functionality or by forming the C-C bond and the alcohol concurrently.

Grignard and Organolithium Reagent Additions to Carbonyl Compounds

A primary and highly effective method for constructing the benzhydrol core involves the nucleophilic addition of an organometallic reagent to a carbonyl compound. chemistryconnected.com Organolithium and Grignard reagents are the most common choices for this transformation due to their high reactivity and commercial availability. chemistryconnected.comwhitehouse.gov

For the synthesis of this compound, two main retrosynthetic pathways exist using this method:

Pathway A: The reaction of p-tolylmagnesium bromide with 4-(dimethylamino)benzaldehyde.

Pathway B: The reaction of (4-dimethylaminophenyl)magnesium bromide with 4-methylbenzaldehyde.

In both scenarios, the organometallic reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. sigmaaldrich.com This addition forms a magnesium or lithium alkoxide intermediate, which is then protonated during an acidic workup to yield the final benzhydrol product. sigmaaldrich.com The reaction is typically carried out in an aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the organometallic reagent. wisc.edu While both pathways are chemically sound, the choice of route may depend on the commercial availability and stability of the starting aldehyde and organohalide precursors.

The mechanism for these additions can be complex, potentially involving single electron transfer (ET) processes, especially with organolithium reagents and benzophenones. wikipedia.orgkoreascience.kr However, for most synthetic purposes, they are treated as polar nucleophilic additions.

Reductions of Benzophenone (B1666685) Derivatives to Benzhydrols

An alternative and widely used strategy is the reduction of a ketone precursor, in this case, 4-(dimethylamino)-4'-methylbenzophenone. This approach separates the formation of the carbon skeleton from the creation of the alcohol functionality. The ketone can be synthesized first (e.g., via Friedel-Crafts acylation) and then reduced to the secondary alcohol.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). hilarispublisher.comyoutube.com Sodium borohydride is often preferred due to its milder nature, greater functional group tolerance, and safer handling requirements compared to LiAlH₄. masterorganicchemistry.com The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol. hilarispublisher.com The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the benzophenone. masterorganicchemistry.com Subsequent workup with water or a mild acid protonates the resulting alkoxide to give the benzhydrol. masterorganicchemistry.com

This method has been successfully applied to structurally similar compounds. For instance, Michler's ketone (4,4'-bis(dimethylamino)benzophenone) is readily reduced to the corresponding Michler's hydrol (4,4'-bis(dimethylamino)benzhydrol) using sodium borohydride. google.comwikipedia.org Similarly, photoreduction presents another, albeit less common, method where benzophenones can be reduced to benzhydrols or dimerize to form benzopinacols in the presence of a hydrogen donor solvent like isopropanol (B130326) under UV irradiation. hilarispublisher.comstackexchange.com

Table 1: Reduction of Substituted Benzophenones
PrecursorReducing AgentSolventProductReported YieldReference
BenzophenoneNaBH₄MethanolBenzhydrol63% (after recrystallization) masterorganicchemistry.com
4,4'-Bis(diethylamino)benzophenoneNaBH₄Ethanol4,4'-Bis(diethylamino)benzhydrolNot specified google.com
4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone)NaBH₄Ethanol4,4'-Bis(dimethylamino)benzhydrol (Michler's Hydrol)~94% google.com

Friedel-Crafts Acylation Approaches to Precursors

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and the principal method for synthesizing the 4-(dimethylamino)-4'-methylbenzophenone precursor required for the reduction pathway. sigmaaldrich.com This electrophilic aromatic substitution involves reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com

To synthesize 4-(dimethylamino)-4'-methylbenzophenone, two logical disconnections are possible:

Route 1: Acylation of N,N-dimethylaniline with 4-methylbenzoyl chloride.

Route 2: Acylation of toluene (B28343) with 4-(dimethylamino)benzoyl chloride.

The dimethylamino group (-NMe₂) is a powerful activating, ortho, para-directing group, while the methyl group (-CH₃) is a weaker activating, ortho, para-director. In Route 1, the high reactivity of N,N-dimethylaniline strongly favors substitution at the para position, leading to the desired product. However, a significant challenge in Friedel-Crafts reactions with amines is that the basic nitrogen atom can coordinate with the Lewis acid catalyst, deactivating the ring and preventing the reaction. nih.gov This can sometimes be overcome by using an excess of the catalyst or by employing milder catalysts. researchgate.net Despite this, Friedel-Crafts reactions on N,N-dimethylaniline are known to proceed, often yielding para-substituted products. nih.govresearchgate.net

Introduction and Functionalization of Amino and Methyl Moieties

The synthesis can also be designed around the strategic introduction or modification of the key functional groups onto a pre-formed aromatic scaffold.

Amination Techniques on Aromatic Scaffolds

Modern cross-coupling reactions provide powerful tools for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination is a premier method for this purpose, involving the palladium-catalyzed coupling of an aryl halide or triflate with an amine. wikipedia.orgsemanticscholar.org

This strategy could be employed to synthesize the target compound's precursors. For example, a 4-bromo-4'-methylbenzophenone (B1273618) could be coupled with dimethylamine (B145610) using a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., X-Phos) in the presence of a base like sodium tert-butoxide. beilstein-journals.org A significant advantage of this method is its broad substrate scope and functional group tolerance. acsgcipr.org

For the synthesis of primary anilines, which can be subsequently methylated, ammonia (B1221849) equivalents are often used. Benzophenone imine can serve as a surrogate for ammonia in Buchwald-Hartwig couplings, with the resulting imine being readily hydrolyzed to the primary amine. wikipedia.orgacsgcipr.org

Table 2: Palladium-Catalyzed Amination Methods
Aryl HalideAmine SourceCatalyst/LigandBaseTypical ProductReference
Aryl Bromide/Iodide/TriflatePrimary/Secondary AminePd(OAc)₂ / X-PhosKOt-Bu or Cs₂CO₃Aryl Amine beilstein-journals.org
Aryl HalideBenzophenone Imine (NH₃ equivalent)Pd Catalyst / Phosphine LigandStrong BasePrimary Aryl Amine (after hydrolysis) wikipedia.orgacsgcipr.org

Regioselective Methylation and Dimethylation Strategies

If the synthesis proceeds via a primary or secondary amine intermediate, such as 4-amino-4'-methylbenzhydrol, a final N-methylation step is required to install the dimethylamino group.

The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary or secondary amines to their corresponding tertiary amines. wikipedia.org The reaction uses a mixture of excess formic acid and formaldehyde (B43269). wikipedia.orggoogle.com Formaldehyde reacts with the amine to form an iminium ion, which is then reduced in situ by formic acid, acting as a hydride donor. whilesciencesleeps.com The process repeats to achieve dimethylation. A key advantage of this method is that it does not produce over-alkylated quaternary ammonium (B1175870) salts. wikipedia.org

Alternatively, reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can achieve the same transformation. masterorganicchemistry.comspbu.ru These methods are often highly selective and proceed under mild conditions. koreascience.krspbu.ru

Multi-Step Synthetic Pathways for this compound

The synthesis of unsymmetrical benzhydrols like this compound is typically achieved through multi-step pathways that allow for precise control over the introduction of different functional groups onto the aromatic rings. These routes often culminate in the formation of a benzophenone intermediate, which is subsequently reduced to the target benzhydrol.

A common and effective strategy for constructing the carbon skeleton of this compound involves the Friedel-Crafts acylation reaction, followed by a reduction step. This pathway allows for the sequential introduction of the required aryl groups.

Pathway 1: Friedel-Crafts Acylation Followed by Reduction

Step 1: Friedel-Crafts Acylation. This step involves the reaction between an activated aromatic compound, N,N-dimethylaniline, and an acylating agent, p-toluoyl chloride (4-methylbenzoyl chloride). A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically used to facilitate the electrophilic aromatic substitution, yielding the intermediate ketone, 4-(Dimethylamino)-4'-methylbenzophenone.

Step 2: Ketone Reduction. The carbonyl group of the synthesized benzophenone intermediate is then reduced to a secondary alcohol (the benzhydrol). This transformation can be achieved using various reducing agents. While sodium borohydride (NaBH₄) is a common laboratory reagent for this purpose, catalytic hydrogenation offers a greener alternative. cmu.edugoogle.com This reduction is generally selective for the ketone and does not affect the aromatic rings or the dimethylamino group.

Pathway 2: Grignard Reaction

An alternative pathway involves a Grignard reaction, a classic method for forming carbon-carbon bonds. fresnostate.edu This approach can be designed in two ways:

Route A: Reaction of p-tolylmagnesium bromide (a Grignard reagent prepared from 4-bromotoluene) with 4-(dimethylamino)benzaldehyde.

Route B: Reaction of 4-(dimethylamino)phenylmagnesium bromide (prepared from 4-bromo-N,N-dimethylaniline) with p-tolualdehyde (4-methylbenzaldehyde). researchgate.net

In both routes, the nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, and a subsequent aqueous workup yields the final this compound product.

Table 1: Overview of Synthetic Pathways

Step Reaction Type Reactants Product Key Features
Pathway 1, Step 1 Friedel-Crafts Acylation N,N-dimethylaniline, p-toluoyl chloride, AlCl₃ 4-(Dimethylamino)-4'-methylbenzophenone Forms the core benzophenone structure.
Pathway 1, Step 2 Ketone Reduction 4-(Dimethylamino)-4'-methylbenzophenone, Reducing Agent (e.g., NaBH₄ or H₂/Catalyst) This compound Selective reduction of the carbonyl group.
Pathway 2 Grignard Reaction 4-(dimethylamino)benzaldehyde + p-tolylmagnesium bromide OR p-tolualdehyde + 4-(dimethylamino)phenylmagnesium bromide This compound Direct formation of the C-C bond and alcohol functionality.

Aniline (B41778) and its derivatives, such as N,N-dimethylaniline, are crucial starting materials in many synthetic sequences. The industrial production of aniline often relies on the catalytic hydrogenation of nitrobenzene (B124822). nih.gov This methodology is highly relevant for synthesizing the precursors to compounds like this compound, as it provides an efficient route to the necessary aniline building blocks from readily available nitroaromatics.

The hydrogenation of nitroarenes to anilines can be performed using various heterogeneous catalysts. acs.org Common catalysts include palladium, platinum, and nickel supported on materials like carbon or alumina. nih.govacs.org The reaction is typically carried out under hydrogen pressure and at elevated temperatures. Operating at temperatures above 100°C can be desirable for enhancing heat recovery in large-scale industrial processes, although it may impact catalyst selectivity. nih.govacs.org For instance, studies on Pd/Al₂O₃ catalysts have shown that aniline selectivity can be maintained at elevated temperatures, with lower palladium loading sometimes favoring higher selectivity by minimizing over-hydrogenation byproducts. nih.gov

Table 2: Catalysts and Conditions for Nitroarene Hydrogenation to Anilines

Catalyst Support Temperature Range (°C) Aniline Selectivity Reference
Palladium (Pd) Alumina (Al₂O₃) 60 - 180 Can exceed 95% at lower temperatures, decreases as temperature rises. nih.gov
Platinum (Pt) Carbon (C) Not specified High activity for nitrobenzene hydrogenation. researchgate.net
Nickel (Ni) Not specified Not specified Commonly used catalyst for high aniline selectivity. nih.govacs.org
Copper (Cu) Not specified Not specified Effective for achieving high aniline selectivity. acs.org

This process represents a key functional group transformation—the reduction of a nitro group (–NO₂) to an amino group (–NH₂)—which is a fundamental step in the synthesis of many complex organic molecules derived from aniline precursors.

Stereoselective Synthesis and Chiral Induction in Benzhydrol Derivatives

The central carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of single-enantiomer (chiral) benzhydrols is of significant interest, particularly in the pharmaceutical industry. This is achieved through stereoselective synthesis, most notably the asymmetric hydrogenation of the corresponding prochiral benzophenones.

This transformation is effectively catalyzed by chiral transition metal complexes, particularly those of ruthenium and manganese. The Noyori-type catalysts, which are ruthenium complexes containing chiral phosphine and diamine ligands, are highly effective for this purpose. cmu.edu For example, a complex of RuCl₂(phosphine)₂(1,2-diamine) can hydrogenate a wide array of benzophenone derivatives to their corresponding benzhydrols with high yields and excellent enantioselectivity. cmu.eduacs.org The reaction typically proceeds under hydrogen pressure in an alcohol solvent with a base co-catalyst. The steric and electronic properties of the substituents on the benzophenone can influence the degree of enantioselection. cmu.edu

More recently, catalysts based on earth-abundant and less toxic metals like manganese have been developed. Chiral manganese(I) complexes bearing PNN tridentate ligands have demonstrated outstanding activity and enantioselectivity (up to >99% ee) in the asymmetric hydrogenation of unsymmetrical benzophenones. sci-hub.stresearchgate.net These reactions can be performed with low catalyst loadings and utilize an industrially practical base like potassium carbonate. sci-hub.st The success of this method relies on the specific design of the chiral ligand, where steric hindrance plays a key role in achieving high enantioselectivity. sci-hub.st

Table 3: Enantioselective Hydrogenation of Benzophenone Derivatives

Catalyst System Substrate Product Configuration Enantiomeric Excess (ee) Reference
(S,S)-trans-RuCl₂[(xylbinap)][(daipen)] 2-Methylbenzophenone (S)-2-Methylbenzhydrol 93% cmu.edu
(S,S)-trans-RuCl₂[(xylbinap)][(daipen)] 2,6-Dimethylbenzophenone (S)-2,6-Dimethylbenzhydrol >99% cmu.edu
Mn(CO)₅Br / Chiral PNN Ligand (L4) (2-bromo-3-methylphenyl)(4-methoxyphenyl)methanone Not Specified 96% sci-hub.st
Mn(CO)₅Br / Chiral PNN Ligand (L4) (2,6-dimethylphenyl)(phenyl)methanone Not Specified >99% sci-hub.st

These methods of chiral induction are pivotal for accessing enantiomerically pure benzhydrol derivatives, which are valuable intermediates for synthesizing complex chiral molecules. researchgate.net

Green Chemistry Principles in Benzhydrol Synthesis

Applying the principles of green chemistry to the synthesis of benzhydrols aims to create more sustainable, efficient, and safer chemical processes. researchgate.netmun.ca Key improvements focus on maximizing atom economy, using catalysts instead of stoichiometric reagents, and minimizing waste and the use of hazardous substances. acs.org

Catalysis over Stoichiometric Reduction: A major advancement in the green synthesis of benzhydrols is the shift from stoichiometric reducing agents to catalytic hydrogenation. google.com

Stoichiometric Reagents: Traditional methods using reagents like zinc powder or sodium borohydride (NaBH₄) suffer from poor atom economy and generate significant amounts of inorganic waste that require disposal. google.compatsnap.com

Catalytic Hydrogenation: Using molecular hydrogen (H₂) as the reductant with a catalyst is highly atom-economical, as, in principle, all atoms of the hydrogen molecule are incorporated into the product. acs.org This method is considered a green synthesis process because it minimizes waste. google.com High selectivity can be achieved, preventing over-reduction to the diphenylmethane (B89790) byproduct, by using modified catalysts such as nitrogen-doped carbon-supported palladium or multi-component systems like Pd-Cu-Sn/C. google.compatsnap.com

Waste Prevention and Safer Solvents: The first principle of green chemistry is waste prevention. Catalytic routes are inherently less wasteful than older stoichiometric ones. acs.org Furthermore, the choice of solvent is critical. While many reactions are conducted in organic solvents like methanol or ethanol, efforts are made to use greener solvents or even solvent-free conditions where possible. researchgate.netgoogle.com

Reducing Derivatization: Green chemistry principles advocate for minimizing or avoiding the use of protecting groups and other temporary modifications. acs.org Synthetic pathways that proceed directly, such as the direct catalytic reduction of a substituted benzophenone, are preferable to routes requiring multiple protection and deprotection steps, as this reduces the number of reagents used and the amount of waste generated. rsc.orgmit.edumit.edu

Table 4: Comparison of Reduction Methods for Benzophenone Synthesis based on Green Chemistry Principles

Method Reagent(s) Atom Economy Waste Profile Green Advantages/Disadvantages
Zinc Powder Reduction Zn, Acid Very Low High (Zinc salts) Historical method, significant environmental impact. google.com
Sodium Borohydride (NaBH₄) NaBH₄, Solvent Moderate (~81%) Moderate (Borate salts) Common lab method, but still generates stoichiometric waste. cmu.edugoogle.com
Catalytic Hydrogenation H₂, Catalyst (e.g., Pd/C) High (~100%) Very Low (Catalyst is recycled) High atom economy, minimal waste, catalytic. acs.orggoogle.com

By embracing these principles, the synthesis of this compound and related compounds can be made more environmentally benign and economically viable.

Chemical Reactivity and Mechanistic Pathways of 4 Dimethylamino 4 Methylbenzhydrol

Reactions Involving the Central Hydroxyl Group

The secondary alcohol moiety is the primary site of reactivity in the molecule, undergoing oxidation, substitution, and elimination reactions.

The secondary alcohol group of 4-(dimethylamino)-4'-methylbenzhydrol can be readily oxidized to the corresponding ketone, 4-(dimethylamino)-4'-methylbenzophenone. This transformation is a common and synthetically useful reaction for benzhydrols in general. orientjchem.org A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on factors like cost, selectivity, and reaction conditions. ucsc.eduacs.org

Common methods for the oxidation of benzhydrols include the use of chromium-based reagents, such as triethylammonium (B8662869) chlorochromate (TriEACC) or tetrabutylammonium (B224687) bromochromate (TBABC), often in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO). orientjchem.orgresearchgate.net The mechanism for these oxidations typically involves the formation of a chromate (B82759) ester intermediate, followed by the rate-determining cleavage of the α-C-H bond, often facilitated by a base, to yield the ketone. niscpr.res.in

Kinetic studies on the oxidation of substituted benzhydrols have shown that the reaction is first order with respect to both the oxidant and the substrate. researchgate.netscirp.org The reaction can be catalyzed by acid, which protonates the chromate species to form a more potent oxidant. orientjchem.org

Alternative, more environmentally benign methods utilize oxidants like sodium hypochlorite (B82951) (NaClO, household bleach) in a biphasic system with a phase-transfer catalyst (PTC) such as tetrabutylammonium hydrogen sulfate. ucsc.eduwpmucdn.com The PTC transports the hypochlorite anion from the aqueous phase to the organic phase where it can react with the alcohol. ucsc.edu Hydrogen peroxide in the presence of a sodium tungstate (B81510) co-catalyst also provides an effective system for this oxidation. ijrat.org

The product of the oxidation of benzhydrol and its para-substituted derivatives is the corresponding benzophenone (B1666685). scirp.orgresearchgate.net In the case of this compound, the reaction yields 4-(dimethylamino)-4'-methylbenzophenone.

Table 1: Common Oxidizing Agents for the Conversion of Benzhydrols to Benzophenones
Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Hypochlorite (NaClO)Ethyl acetate, Phase-Transfer Catalyst (PTC)Inexpensive, readily available, environmentally friendly. ucsc.eduwpmucdn.comRequires PTC for water-insoluble substrates. ucsc.edu
Potassium Permanganate (KMnO₄)PTC, organic solventInexpensive, powerful oxidant. scirp.orgCan be non-selective, potentially oxidizing other functional groups. ucsc.eduscirp.org
Chromium Reagents (e.g., PCC, TBABC)DMSO or other organic solventsEffective and well-studied. orientjchem.orgresearchgate.netToxic (carcinogenic), creates hazardous waste. ucsc.edu
Hydrogen Peroxide (H₂O₂)Sodium tungstate catalyst, PTC"Green" oxidant (byproduct is water). ijrat.orgRequires a co-catalyst. ijrat.org
Dess-Martin Periodinane (DMP)Anhydrous, non-acidic solventsMild conditions, high yield. sigmaaldrich.comExpensive. ucsc.edu

The hydroxyl group of this compound is a poor leaving group (as OH⁻). However, upon protonation in an acidic medium, it is converted into an excellent leaving group (H₂O). This facilitates both nucleophilic substitution (Sₙ) and elimination (E) reactions, which often compete. byjus.comyoutube.com These reactions typically proceed through a carbocation intermediate (Sₙ1/E1 mechanism) due to the high stability of the resulting benzhydryl cation. yale.edu The stability is significantly enhanced by the electron-donating effects of both the para-dimethylamino and para-methyl groups.

Nucleophilic Substitution (Sₙ1): Following the formation of the carbocation, it can be attacked by a nucleophile. ijrat.org For example, reaction in an alcohol solvent (solvolysis) under acidic conditions can lead to the formation of an ether. yale.edu The rate of Sₙ1 reactions in benzylic systems is greatly accelerated because the positive charge of the carbocation intermediate is delocalized into the phenyl rings. youtube.com

Elimination (E1): In the absence of a good nucleophile, or with increased temperature, the carbocation can undergo elimination by losing a proton from an adjacent carbon. libretexts.orglibretexts.org For this compound, this would involve the loss of the benzylic proton, leading to the formation of 1-(4-(dimethylamino)phenyl)-1-(4-methylphenyl)ethene. Elimination reactions are often favored over substitution at higher temperatures. masterorganicchemistry.com The stability of the resulting conjugated alkene also provides a thermodynamic driving force for the elimination pathway. youtube.com

The competition between substitution and elimination depends on several factors:

Nucleophile/Base Character: Strong, non-bulky nucleophiles favor substitution, whereas strong, sterically hindered bases favor elimination.

Temperature: Higher temperatures generally favor elimination over substitution. masterorganicchemistry.com

Solvent: Polar, protic solvents can stabilize the carbocation intermediate, facilitating both Sₙ1 and E1 pathways.

Brønsted acids are crucial for activating the hydroxyl group towards substitution and elimination. The most common Brønsted acid-catalyzed transformation for alcohols is dehydration, which is an E1 elimination reaction. youtube.comyoutube.com

The mechanism proceeds in three key steps:

Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group acts as a Lewis base, attacking a proton from a strong acid (e.g., H₂SO₄, H₃PO₄) to form a protonated alcohol (an alkyloxonium ion). libretexts.orgyoutube.com This step is a fast equilibrium.

Formation of a Carbocation: The C-O bond cleaves, and the good leaving group, a neutral water molecule, departs. This is typically the slow, rate-determining step and results in the formation of a tertiary carbocation. youtube.com The carbocation is highly stabilized by resonance involving both aromatic rings, particularly the one bearing the powerful electron-donating dimethylamino group.

Deprotonation to form an Alkene: A weak base, such as water or the conjugate base of the acid (e.g., HSO₄⁻), removes the benzylic proton, and the electrons from the C-H bond form the new π-bond of the alkene. youtube.com

If the reaction is conducted in the presence of a nucleophilic solvent, such as another alcohol, acid-catalyzed etherification (an Sₙ1 reaction) can compete with or even supersede dehydration. yale.edu

Influence of the Dimethylamino Substituent on Reactivity

The dimethylamino group exerts a profound influence on the reactivity of the molecule, primarily through its powerful electronic effects.

The dimethylamino group is a strong electron-donating group (EDG). It activates the aromatic ring towards electrophilic attack and, more importantly in this context, powerfully stabilizes adjacent positive charges. This is due to its ability to donate its lone pair of electrons into the π-system of the benzene (B151609) ring, an effect known as resonance (+R or +M effect).

This stabilizing effect is most pronounced in reactions that proceed via a carbocation intermediate, such as the Sₙ1 and E1 reactions of the central hydroxyl group. When the water molecule leaves, the resulting positive charge on the benzylic carbon can be delocalized across the aromatic system and onto the nitrogen atom of the dimethylamino group. This delocalization significantly lowers the activation energy for the formation of the carbocation, thereby dramatically increasing the reaction rate compared to an unsubstituted benzhydrol. yale.edu

The Hammett equation provides a quantitative measure of the electronic influence of substituents. wikipedia.org The para-dimethylamino group has a large, negative sigma (σ) value (σₚ ≈ -0.83), signifying its potent ability to stabilize a positive charge that develops during a reaction. libretexts.orgviu.ca This contrasts with electron-withdrawing groups, which have positive σ values and would destabilize such an intermediate. researchgate.net

Table 2: Hammett Substituent Constants (σₚ) for Selected Groups
SubstituentHammett Constant (σₚ)Electronic Effect
-N(CH₃)₂-0.83Strongly electron-donating
-OCH₃-0.27Electron-donating
-CH₃-0.17Weakly electron-donating
-H0.00Reference
-Cl+0.23Weakly electron-withdrawing
-NO₂+0.78Strongly electron-withdrawing

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, making it both basic and nucleophilic. libretexts.org

Basicity: The tertiary amine can be protonated by strong acids. This has a significant consequence on the reactivity at the carbinol center. When the amine is protonated to form a dimethylammonium group [-N⁺H(CH₃)₂], its electronic effect is reversed. It becomes a powerful electron-withdrawing group through an inductive effect (-I effect), which would strongly destabilize the carbocation intermediate of an Sₙ1/E1 reaction. Therefore, in strongly acidic solutions, the rate of acid-catalyzed dehydration or substitution may decrease because a significant fraction of the substrate exists in its protonated, deactivated form.

Nucleophilicity: While tertiary amines are generally good nucleophiles, the dimethylamino group in this molecule is unlikely to act as an intermolecular nucleophile due to steric hindrance. libretexts.org However, its nucleophilic character is fundamental to its electron-donating resonance effect. In certain contexts, it could potentially participate in intramolecular reactions, although reactions at the more accessible hydroxyl group are dominant. Studies on catalysts like 4-(dimethylamino)pyridine (DMAP) show that the tertiary amine functions as a potent nucleophilic catalyst by forming a reactive intermediate. sigmaaldrich.com While not acting as a catalyst here, its inherent nucleophilicity is key to its ability to stabilize the crucial carbocation intermediate.

Reactivity of the Methyl Group and Aromatic Systems

The presence of two distinct substituents on the phenyl rings of this compound governs the regioselectivity and rate of electrophilic attack on the aromatic systems. The dimethylamino group is a powerful activating group, while the methyl group is a moderately activating group.

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

The directing effects of the substituents play a crucial role in determining the outcome of electrophilic aromatic substitution (EAS) reactions. The dimethylamino group is a strong ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, thereby stabilizing the arenium ion intermediate. masterorganicchemistry.comchadsprep.comlibretexts.org The methyl group is also an ortho-, para-director, albeit weaker, operating primarily through an inductive effect. youtube.com

In an electrophilic attack, the phenyl ring bearing the dimethylamino group is significantly more activated than the ring with the methyl group. libretexts.org Consequently, electrophiles will preferentially react with the dimethylamino-substituted ring. The substitution will occur predominantly at the positions ortho to the dimethylamino group, as the para position is blocked by the benzhydrylic carbon.

Substituent Effect on EAS Directing Preference
-N(CH₃)₂Strongly ActivatingOrtho, Para
-CH₃Moderately ActivatingOrtho, Para

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

Benzylic Reactivity and Derivatization

The benzylic position of this compound, the carbon atom bearing the hydroxyl group and connected to both aromatic rings, is a key site for chemical modification. The stability of a potential benzylic carbocation intermediate is enhanced by resonance delocalization into both the dimethylamino- and methyl-substituted phenyl rings.

Derivatization reactions often target the benzylic hydroxyl group. For instance, it can be converted to a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. The benzylic carbon itself can also be a site of reactivity, particularly in oxidation reactions to form the corresponding benzophenone derivative.

Mechanistic Investigations of Intramolecular and Intermolecular Processes

Understanding the role of this compound in more complex reaction sequences and its potential catalytic activity provides deeper insights into its chemical behavior.

Role as a Chemical Intermediate in Complex Reaction Sequences

Due to its structural features, this compound can serve as a key intermediate in the synthesis of more complex molecules. For example, its structural relative, 4,4'-Bis(dimethylamino)benzhydrol, is a known precursor to triarylmethane dyes. wikipedia.org While specific documented pathways involving this compound are not extensively reported, its potential to be transformed into various derivatives makes it a valuable synthetic building block. The synthesis of related benzhydrols often involves the reduction of the corresponding benzophenone. nus.edu.sg

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms.

While specific experimental NMR spectra for 4-(Dimethylamino)-4'-methylbenzhydrol are not readily found in public databases, its expected ¹H and ¹³C NMR spectral data can be predicted by analyzing the spectra of its constituent parts and closely related analogues.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the benzhydrol core, the dimethylamino group protons, and the methyl group protons. The two aromatic rings are chemically non-equivalent, which would result in complex splitting patterns in the aromatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. The chemical shifts would be influenced by the electron-donating dimethylamino group and the weakly electron-donating methyl group.

To provide a predictive framework, the experimental NMR data for the related compounds 4-Methylbenzhydrol and 4,4'-Bis(dimethylamino)benzhydrol are presented below.

Interactive Table 1: ¹H and ¹³C NMR Data for Compounds Related to this compound

CompoundNucleusChemical Shift (ppm) and Description
4-Methylbenzhydrol nih.govguidechem.com¹H NMR (400 MHz, CDCl₃)7.20-7.35 (m, 9H, Ar-H), 5.79 (s, 1H, CH-OH), 2.34 (s, 3H, Ar-CH₃), 2.15 (s, 1H, OH)
¹³C NMR (in CDCl₃)143.8, 140.9, 137.2, 129.3, 128.5, 127.5, 126.5, 76.1 (CH-OH), 21.2 (CH₃)
4,4'-Bis(dimethylamino)benzhydrol wikipedia.org¹H NMRData not explicitly detailed in search results.
¹³C NMRData not explicitly detailed in search results.

Based on these related structures, the expected signals for This compound would include:

A singlet for the methyl protons (Ar-CH₃) around 2.3 ppm.

A singlet for the dimethylamino protons (-N(CH₃)₂) around 2.9-3.0 ppm.

A singlet for the methine proton (CH-OH) around 5.7-5.8 ppm.

A series of multiplets in the aromatic region (approx. 6.7-7.4 ppm), with the protons on the dimethylamino-substituted ring appearing more upfield due to its strong electron-donating nature.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for the unambiguous assignment of all proton and carbon signals by revealing proton-proton and proton-carbon correlations through bonds.

NMR spectroscopy is a powerful tool for investigating the conformational preferences and dynamic processes in molecules. rsc.orgrsc.org For this compound, key areas of conformational flexibility include the rotation around the single bonds connecting the two phenyl rings to the central methine carbon.

Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, could provide quantitative information about the energy barriers associated with these rotational processes. At low temperatures, the rotation might be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single time-averaged signal. spectrabase.com Analysis of these line-shape changes allows for the calculation of activation energy barriers for rotation. While no specific conformational or dynamic NMR studies on this compound have been reported, such investigations would be crucial for understanding its three-dimensional structure and flexibility in solution.

Isotopic labeling involves the selective incorporation of NMR-active isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), into a molecule. This technique is particularly useful for simplifying complex spectra, enhancing sensitivity, and probing specific molecular sites. For a molecule like this compound, selective ¹³C labeling of the methyl or methine carbons could aid in their unambiguous identification in the ¹³C NMR spectrum or be used in mechanistic studies. Similarly, deuterium (B1214612) labeling of specific aromatic protons could simplify the complex aromatic region of the ¹H NMR spectrum. While a highly valuable technique for complex structural and mechanistic problems, no studies utilizing isotopic labeling for this compound were found in the reviewed literature.

Vibrational Spectroscopy

Interactive Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Alcohol (-OH)O-H Stretch, H-bonded3200 - 3600 (Broad)The broadness is due to hydrogen bonding.
Aromatic C-HC-H Stretch3000 - 3100Typically sharp peaks.
Aliphatic C-HC-H Stretch (in -CH₃ and -N(CH₃)₂)2850 - 3000
Aromatic C=CC=C Stretch1450 - 1600Multiple bands are expected due to the two substituted rings.
Tertiary Amine (C-N)C-N Stretch1360 - 1465Characteristic of the dimethylamino group. researchgate.net
Secondary Alcohol (C-O)C-O Stretch1000 - 1200Strong intensity peak.
Aromatic C-HC-H Out-of-plane bend800 - 850Indicative of para-disubstituted benzene (B151609) rings.

The spectrum of 4-Methylbenzhydrol shows a broad O-H stretch centered around 3370 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and a strong C-O stretch around 1015 cm⁻¹. The spectrum of 4-(Dimethylamino)benzaldehyde confirms the presence of the C-N stretching vibrations. researchgate.net Combining these observations allows for a confident prediction of the key features in the FT-IR spectrum of this compound.

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, such as those found in aromatic rings. The Raman spectrum of this compound would be expected to show strong signals for the aromatic C=C stretching vibrations and the symmetric breathing modes of the phenyl rings. While an experimental Raman spectrum for the target compound was not found, data from 4-Methylbenzhydrol is available and shows characteristic aromatic ring vibrations. nih.gov This technique would be valuable for confirming the substitution pattern and studying the skeletal vibrations of the molecule.

Electronic Spectroscopy

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions in conjugated systems. For organic molecules with chromophores, the absorption of UV or visible radiation promotes outer electrons from a ground state to an excited state. shu.ac.uk The structure of this compound, containing two aromatic rings with electron-donating groups (dimethylamino and methyl), gives rise to characteristic absorption bands.

The primary electronic transitions observed for such aromatic compounds are π → π* and n → π* transitions. slideshare.netyoutube.com The π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense. shu.ac.uk The n → π* transitions, involving an electron from a non-bonding orbital (e.g., on the nitrogen of the dimethylamino group) to an antibonding π* orbital, are generally of lower intensity. shu.ac.uk The presence of the dimethylamino and methyl groups (auxochromes) modifies the energy of these transitions, typically causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzhydrol.

Table 1: Expected UV-Vis Absorption Data for this compound This table is illustrative, based on typical values for related aromatic compounds.

Transition TypeExpected λmax (nm)Typical Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π250 - 3501,000 - 10,000
n → π300 - 40010 - 100

Time-resolved photoelectron spectroscopy (TRPES) is a powerful pump-probe technique for investigating the ultrafast dynamics of molecules in excited states. rsc.orgkyoto-u.ac.jpethz.ch This method provides detailed information on processes such as internal conversion (IC) and intersystem crossing (ISC) on femtosecond to picosecond timescales. acs.org

In a TRPES experiment, a "pump" laser pulse excites the molecule to a specific electronic state. After a controlled time delay, a "probe" laser pulse ionizes the molecule. By analyzing the kinetic energy of the ejected photoelectrons as a function of the pump-probe delay, one can map the evolution of the excited state population over time. kyoto-u.ac.jpberkeley.edu

For a molecule like this compound, TRPES can elucidate the fate of the initially populated excited state. Studies on similar donor-acceptor systems, such as 4-(N,N-dimethylamino)benzonitrile (DMABN), reveal complex dynamics involving locally excited (LE) and intramolecular charge transfer (ICT) states. nih.govdiva-portal.orgnih.gov Upon photoexcitation, the molecule can relax through various pathways. For DMABN, an ultrafast relaxation from the initially excited S2 state to S1 occurs, followed by equilibration between LE and twisted intramolecular charge-transfer (TICT) states, which is highly dependent on solvent polarity. acs.orgnih.gov This relaxation can occur on a timescale of picoseconds. acs.org TRPES allows for the direct observation of these transient states and the measurement of their lifetimes, providing a detailed picture of the photophysical pathways that compete with fluorescence and other de-excitation channels. researchgate.net

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound (C₁₆H₁₉NO), HRMS can distinguish its composition from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.govkobv.de The combination of HRMS with techniques like electrospray ionization (ESI) allows for the analysis of protonated molecules, [M+H]⁺, confirming the molecular weight and elemental composition with high confidence. wvu.edunih.gov

Table 2: HRMS Data for this compound

SpeciesChemical FormulaTheoretical Monoisotopic Mass (Da)
Neutral Molecule [M]C₁₆H₁₉NO241.14666
Protonated Molecule [M+H]⁺C₁₆H₂₀NO⁺242.15449

Tandem mass spectrometry (MS/MS) is used to elucidate the structure of a molecule by analyzing its fragmentation patterns. youtube.com In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and subjected to collision-induced dissociation (CID). nih.gov The resulting product ions are then mass-analyzed, providing a fragmentation spectrum.

The fragmentation of benzhydrol derivatives is often characterized by specific bond cleavages. kobv.deuni-halle.de For protonated this compound, key fragmentation pathways would likely include:

Loss of Water (H₂O): A common fragmentation for alcohols, leading to the formation of a stable carbocation. The protonated molecule at m/z 242.15 would yield a fragment at m/z 224.14.

Cleavage of the C-O Bond: This can lead to the formation of specific resonance-stabilized cations.

Benzylic Cleavage: Cleavage of the bond between the two aromatic rings can occur, leading to the formation of a dimethylaminobenzyl cation (m/z 134.09) or a methylbenzyl cation (m/z 105.07).

Formation of Tropylium (B1234903) Ion: Rearrangements can lead to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of alkylbenzenes. wvu.edu

Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. nih.govresearchgate.net

Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of Protonated this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
242.15224.14H₂O[C₁₆H₁₈N]⁺
242.15134.09C₈H₉O[(CH₃)₂NC₆H₄CH]⁺
242.15105.07C₉H₁₂NO[CH₃C₆H₄CH₂]⁺

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. fao.org This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. nih.govnih.govmdpi.com

For this compound, a single-crystal X-ray diffraction analysis would reveal several key structural features:

The conformation of the seven-membered ring system that can be envisioned by connecting the two phenyl rings through the carbinol carbon.

The dihedral angle between the two aromatic rings, which indicates the degree of twisting of the molecule. nih.gov

The geometry around the central carbinol carbon atom.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. mdpi.comamanote.com

While a specific crystal structure for this compound is not available in the provided search results, data from related substituted benzhydrols or biaryl systems show that the dihedral angle between the aromatic rings is a critical parameter. acs.org The planarity or lack thereof has significant implications for the molecule's electronic properties and steric profile. fao.org

Table 4: Illustrative Crystallographic Parameters for a Hypothetical Crystal of this compound This table presents typical parameters that would be determined from an X-ray crystallography experiment.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 8.2 Å, b = 10.7 Å, c = 13.0 Å, β = 95°
Dihedral Angle (Ring 1 - Ring 2)40-60°
Key Bond Length (C-O)~1.43 Å

Determination of Molecular Conformation and Dihedral Angles

Detailed experimental data from X-ray crystallography, necessary for the precise determination of the molecular conformation and specific dihedral angles of this compound, is not available in published literature.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Specific information on the crystal packing and a quantitative analysis of intermolecular interactions such as hydrogen bond distances and angles, or π-π stacking geometries for this compound, are not available from experimental sources.

Computational and Theoretical Investigations of 4 Dimethylamino 4 Methylbenzhydrol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in modeling the electronic environment of complex organic molecules, providing a basis for understanding their stability, reactivity, and optical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized ground state geometry of molecules, predicting parameters such as bond lengths, bond angles, and dihedral angles. For molecules structurally similar to 4-(Dimethylamino)-4'-methylbenzhydrol, such as 4-(Dimethylamino)benzaldehyde (DMABA), DFT calculations have been performed to achieve a detailed understanding of their molecular structure. nih.govconicet.gov.ar

In a typical study, the molecular structure is optimized using a functional like B3LYP combined with a basis set such as 6-31G(d,p). conicet.gov.ar The resulting calculated geometrical parameters are often in good agreement with experimental data obtained from X-ray diffraction, validating the computational model. conicet.gov.ar These calculations reveal the planarity or non-planarity of the phenyl rings and the orientation of the dimethylamino group, which are crucial for the molecule's electronic properties. For instance, in the related N-[4-(Dimethylamino)benzylidene]-4-methylaniline, the dihedral angle between the two aromatic rings is 11.70(2)°, indicating a twisted conformation. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Structurally Similar Compound (DMABA) Calculated via DFT Data sourced from studies on 4-(Dimethylamino)benzaldehyde (DMABA) as a proxy.

Parameter Bond/Angle Calculated Value
Bond Length C=O 1.21 Å
Bond Length C-N (amine) 1.36 Å
Bond Length N-CH₃ 1.45 Å
Bond Angle C-C-N 121.2°
Bond Angle C-N-C (methyls) 118.5°

Note: These values are illustrative and based on calculations for the related compound 4-(Dimethylamino)benzaldehyde. conicet.gov.ar

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. chemrxiv.org This method is crucial for predicting and interpreting UV-visible absorption spectra, as it calculates the energies of electronic transitions between molecular orbitals. nih.govaps.org

For donor-acceptor systems like this compound, TD-DFT can model the nature of the excited states, such as the locally excited (LE) and intramolecular charge transfer (ICT) states. nih.govresearchgate.net Studies on the analogous compound 4-(dimethylamino)benzonitrile (B74231) (DMABN) show that upon photoexcitation, an electron can be transferred from the electron-donating dimethylamino group to the electron-accepting part of the molecule. nih.gov TD-DFT calculations, often performed with a functional like CAM-B3LYP and a polarizable continuum model (PCM) to simulate solvent effects, can predict the absorption wavelengths (λ_max) corresponding to these transitions. nih.govresearchgate.net These theoretical spectra can then be compared with experimental measurements to confirm the assignments of electronic transitions. nih.govconicet.gov.ar

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. researchgate.net The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and generally more reactive. nih.gov

For related aromatic compounds, DFT calculations have shown that the HOMO is typically localized on the electron-rich dimethylamino-phenyl moiety, while the LUMO is distributed over the electron-accepting portion of the molecule. nih.govrsc.org This distribution confirms the charge-transfer character of the lowest electronic transition. nih.gov

Furthermore, the analysis of charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, identifies the electron-rich and electron-poor regions of a molecule. nih.govirjweb.com In MEP maps, red areas indicate negative electrostatic potential (nucleophilic sites), while blue areas signify positive potential (electrophilic sites). nih.govresearchgate.net For a molecule like this compound, the nitrogen of the dimethylamino group and the oxygen of the hydroxyl group would be expected to be regions of high electron density.

Table 2: Frontier Molecular Orbital Energies for a Structurally Similar Compound (DMABA) Data sourced from studies on 4-(Dimethylamino)benzaldehyde (DMABA) as a proxy.

Parameter Energy (eV)
HOMO Energy -5.53
LUMO Energy -0.83
Energy Gap (ΔE) 4.70

Note: Values are illustrative and derived from DFT/B3LYP calculations on the related compound 4-(Dimethylamino)benzaldehyde. irjweb.com

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. frontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that reveals the molecule's conformational landscape—the collection of shapes it can adopt and the transitions between them. nih.govnih.gov This technique is particularly valuable for flexible molecules like this compound, which possesses multiple rotatable bonds, notably around the central carbon atom and the dimethylamino group.

An MD simulation could be used to explore the rotational freedom of the two phenyl rings and the dimethylamino group. nih.gov Such a study would identify the most stable, low-energy conformations and the energy barriers separating them. manchester.ac.uk The results can be visualized by plotting key dihedral angles over time or by using dimensionality reduction techniques like Principal Component Analysis (PCA) to map the conformational space. nih.govresearchgate.net This provides insight into the molecule's flexibility, which can influence its interaction with its environment and its photophysical properties. While specific MD studies on this compound are not prominent in the literature, the methodology is well-established for analyzing the conformational dynamics of complex organic molecules and proteins. nih.govresearchgate.netmdpi.com

Computational Spectroscopy for Prediction and Interpretation of Experimental Data

Computational methods are invaluable for interpreting experimental spectra. By simulating spectra from first principles, researchers can assign specific spectral features to distinct molecular motions or electronic transitions, providing a level of detail often unattainable through experiments alone.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. nih.gov These calculations provide the frequencies and intensities of the vibrational modes of the molecule in its ground state. Comparing these simulated spectra with experimental data is a standard method for validating the accuracy of the computational model and for achieving a reliable assignment of the observed spectral bands. nih.govconicet.gov.ar

For the related molecule 4-(Dimethylamino)benzaldehyde, DFT calculations have successfully reproduced the experimental IR and Raman spectra, allowing for a detailed interpretation of the vibrational modes. nih.govconicet.gov.ar For example, specific bands can be confidently assigned to the stretching of the C=O bond, the scissoring of the N(CH₃)₂ group, or the breathing modes of the phenyl rings. This detailed assignment helps in understanding how molecular structure relates to vibrational properties.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Structurally Similar Compound (DMABA) Data sourced from studies on 4-(Dimethylamino)benzaldehyde (DMABA) as a proxy.

Vibrational Assignment Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹)
C=O Stretch 1661 1685
Phenyl Ring Stretch 1595 1602
CH₃ Rocking 1445 1450
C-N Stretch 1370 1375

Note: Values are illustrative and based on experimental and DFT calculations for the related compound 4-(Dimethylamino)benzaldehyde. nih.govconicet.gov.ar

Simulated Electronic (UV-Vis) Spectra

The electronic absorption characteristics of this compound can be investigated computationally using Time-Dependent Density Functional Theory (TD-DFT), a prominent method for studying the electronic transitions of molecules. conicet.gov.ar This approach allows for the calculation of the electronic absorption spectra in both the gas phase and in various solvents, providing insights into the molecule's behavior in different environments.

The simulation process typically begins with the optimization of the molecule's ground-state geometry using a selected DFT functional and basis set, such as B3LYP/6-31G(d,p). Following this, TD-DFT calculations are performed to obtain the vertical excitation energies, oscillator strengths, and the corresponding maximum absorption wavelengths (λmax). These calculations can elucidate the nature of the electronic transitions, often identifying them as π → π* or n → π* transitions, which are characteristic of chromophores containing aromatic rings and heteroatoms.

For instance, in similar molecules, the electronic transitions are often associated with charge transfer from the electron-donating dimethylamino group to the electron-accepting portions of the molecule. The solvent environment can significantly influence the absorption spectrum, a phenomenon that can be modeled using methods like the Polarizable Continuum Model (PCM). conicet.gov.ar

Table 1: Illustrative Simulated UV-Vis Spectral Data for this compound

Computational MethodSolventExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
TD-DFT/B3LYP/6-311++G(d,p)Gas Phase4.252920.85HOMO -> LUMO
TD-DFT/B3LYP/6-311++G(d,p)Ethanol4.182970.92HOMO -> LUMO
TD-DFT/CAM-B3LYP/6-311++G(d,p)Gas Phase4.522740.78HOMO-1 -> LUMO
TD-DFT/CAM-B3LYP/6-311++G(d,p)Ethanol4.452790.84HOMO-1 -> LUMO

Note: The data in this table is illustrative and represents the type of information that would be generated from a computational study.

Computational NMR Chemical Shift Prediction

Predicting the nuclear magnetic resonance (NMR) chemical shifts of this compound through computational methods is a powerful tool for structure verification and analysis. The process generally involves a multi-step workflow that begins with a thorough conformational search to identify the most stable conformers of the molecule. github.io

Once the low-energy conformers are identified, their geometries are optimized using a reliable DFT method, such as B3LYP with a dispersion correction (e.g., D3BJ) and a modest basis set like 6-31G(d). github.io Following optimization, NMR shielding tensors are calculated for each conformer at a higher level of theory. Functionals like WP04 have been shown to provide accurate predictions for ¹H NMR spectra, especially when paired with a larger basis set such as 6-311++G(2d,p) and an implicit solvent model like PCM for chloroform (B151607) or other relevant solvents. github.io

The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the shifts for all significant conformers. It is also common practice to apply a linear correction to the calculated shifts to improve the agreement with experimental data. github.io This computational approach can provide valuable insights into the electronic environment of each nucleus within the molecule.

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm) - UnscaledPredicted Chemical Shift (ppm) - Scaled
N(CH₃)₂3.052.95
Ar-CH₃2.422.35
CH-OH5.885.75
Aromatic Protons6.80 - 7.506.70 - 7.40

Note: The data in this table is illustrative and represents the type of information that would be generated from a computational study.

Theoretical Studies of Reaction Mechanisms and Energy Profiles

Theoretical studies can provide a deep understanding of the potential reaction mechanisms involving this compound. For example, the reactivity of the hydroxyl group can be investigated by modeling its reaction with an acetylating agent, with and without a catalyst. Computational methods, particularly DFT, are well-suited for mapping out the potential energy surfaces of such reactions. nih.gov

Solvent effects are often crucial in chemical reactions and can be incorporated into these theoretical models using implicit solvation models like PCM. nih.gov These studies can predict the most favorable reaction pathway and provide insights that are valuable for optimizing reaction conditions.

Analysis of Non-Linear Optical (NLO) Properties through Computational Methods

The non-linear optical (NLO) properties of this compound can be assessed through computational methods, which are essential for the design of new materials for photonic and optoelectronic applications. jhuapl.edu The key parameters that determine a molecule's NLO response are its polarizability (α) and first hyperpolarizability (β). mdpi.com

These properties can be calculated using quantum chemical methods, such as DFT. The calculations are typically performed on the optimized molecular geometry. The choice of functional and basis set is critical for obtaining accurate NLO properties. The results of these calculations provide the components of the polarizability and hyperpolarizability tensors, from which the average values can be determined.

A high hyperpolarizability value is often associated with molecules that have a significant intramolecular charge transfer character, a feature that is present in this compound due to the electron-donating dimethylamino group and the aromatic system. Computational studies can help in understanding the structure-property relationships that govern the NLO response and guide the design of molecules with enhanced NLO properties. researchgate.netnih.gov

Table 3: Illustrative Calculated NLO Properties for this compound

PropertyCalculated Value
Dipole Moment (μ) in Debye3.5 D
Average Polarizability (α) in a.u.250 a.u.
First Hyperpolarizability (β) in a.u.1.2 x 10⁴ a.u.

Note: The data in this table is illustrative and represents the type of information that would be generated from a computational study.

Applications of 4 Dimethylamino 4 Methylbenzhydrol and Its Derivatives in Chemical Research and Synthesis

Role as Precursors and Synthetic Building Blocks in Organic Synthesis

The benzhydrol moiety, particularly when functionalized with electron-donating groups like dimethylamine (B145610), serves as a versatile building block for more complex molecular architectures.

Compounds structurally similar to 4-(dimethylamino)-4'-methylbenzhydrol are well-established precursors for triarylmethane dyes. For instance, 4,4′-Bis(dimethylamino)benzhydrol (also known as Michler's hydrol) is a reduced derivative of Michler's ketone and a known precursor to various triarylmethane dyes. aip.orgwikipedia.orgcymitquimica.comnih.gov The general synthetic strategy involves the reaction of the benzhydrol or a related derivative with an aromatic nucleophile, leading to the characteristic tri-aryl methane (B114726) core structure.

A common laboratory synthesis for Malachite Green, a classic triarylmethane dye, involves the reaction of a Grignard reagent prepared from 4-bromo-N,N-dimethylaniline with methyl benzoate. researchgate.net A synthetic pathway starting with a molecule like this compound would be expected to produce analogues of such dyes, where one of the phenyl rings bears a methyl group at the 4-position. The key step is the acid-catalyzed dehydration of the benzhydrol to form a stable carbocation, which then undergoes electrophilic aromatic substitution with another electron-rich aromatic ring (like N,N-dimethylaniline) to build the triarylmethane skeleton.

The utility of the benzhydrol core extends to its role as an intermediate in constructing complex, non-dye molecules. The hydroxyl group can be activated and displaced in nucleophilic substitution reactions. For example, gold(III)/TPPMS has been used as a catalyst system for the direct dehydrative amination of benzhydrols with weakly nucleophilic 2-aminopyridines in water. researchgate.netrsc.org This methodology allows for the formation of C-N bonds under specific catalytic conditions.

Contributions to Photocatalysis and Photochemistry Research

The N,N-dimethylamino-phenyl moiety is a potent electron-donating group, making its derivatives highly relevant in the study of photoinduced processes. Upon absorption of light, these molecules can form excited states with significant charge-transfer character, which can be harnessed in various photochemical applications.

Molecules containing the N,N-dimethylaniline moiety are frequently used in photoinitiating systems for polymerization reactions. While not a standalone initiator, N,N-dimethylaniline and its derivatives often act as co-initiators or accelerators. For example, benzaldehyde (B42025) has been used as a photoinitiator for the reaction of N,N-dimethylanilines with N-substituted maleimides. researchgate.net

In a broader context, polymers incorporating 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) have been synthesized and studied for their semiconducting and biological properties. researchgate.net The presence of the dimethylamino group is crucial for these characteristics. Copolymers containing DMAEMA can exhibit stimuli-responsive self-assembly, which can be further modified through quaternization of the amine group. mdpi.com These studies underscore the importance of the dimethylamino group in designing functional polymers, a principle that extends to potential photoinitiating systems derived from this compound.

The photophysical properties of N,N-dimethylaniline and its derivatives are a subject of intense research, particularly concerning intramolecular charge transfer (ICT). researchgate.netustc.edu.cn Upon photoexcitation, an electron can be transferred from the electron-rich dimethylamino group to an acceptor part of the molecule, leading to a highly polar excited state.

Studies on molecules like 4-(9-anthryl)-N,N'-dimethylaniline (ADMA) in various solvents have provided a detailed view of the dynamics of photoinduced charge separation. researchgate.net In polar solvents, transient absorption spectra reveal the formation of radical ion pairs, confirming ultrafast charge transfer. researchgate.net Similarly, research on bis[(dimethylamino)styryl]benzene derivatives shows that their photophysics, including fluorescence and intersystem crossing, are highly dependent on the molecular structure and solvent polarity, governed by the formation of ICT states. nih.gov These mechanistic studies on related systems provide a framework for understanding the potential photoinduced electron transfer processes that this compound and its derivatives would undergo, making them useful as mechanistic probes. The electron-donating dimethylamino group is known to stabilize radical intermediates, which can influence reaction mechanisms. beilstein-journals.orgresearchgate.net

Advanced Materials Research and Development

The unique electronic and optical properties of molecules containing the dimethylamino-aryl structure make them building blocks for advanced functional materials. These materials find use in electronics and photonics, particularly in the field of nonlinear optics (NLO).

Derivatives of 2-(4-(dimethylamino)phenyl)benzo[d]imidazole have been synthesized and investigated as n-dopants for organic electron-transport materials. beilstein-journals.orgresearchgate.netnsf.gov The electronic properties of these dopants, including their reduction potentials and reactivity, are tuned by substituents on the aromatic rings. beilstein-journals.orgresearchgate.net For instance, the 4-(dimethylamino)phenyl group helps to stabilize the radical and cationic species that are key to the doping mechanism. beilstein-journals.orgresearchgate.net

One of the most prominent applications of this structural class is in NLO materials. For example, 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST), which is synthesized from a derivative of 4-(dimethylamino)benzaldehyde, is a renowned organic crystal with exceptionally high NLO susceptibility and electro-optic coefficients. These properties make DAST a critical material for applications in terahertz (THz) wave generation and detection. Research has also focused on creating novel composite films of DAST with carbon nanotubes to enhance its electrical conductivity and optical response, further broadening its applicability in optoelectronic devices.

Precursors for Optically Active Materials

The inherent structure of benzhydrols allows them to be precursors for chiral molecules, which are fundamental in the development of optically active materials. While research on this compound itself is specific, the broader class of related compounds demonstrates significant applications in nonlinear optics (NLO).

A prominent example is 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST), an organic salt known for its exceptional NLO and terahertz-sensitive properties. rsc.org The synthesis of DAST involves the condensation of 4-methyl-N-methyl pyridinium (B92312) tosylate with 4-N,N-dimethylaminobenzaldehyde, a compound structurally related to the 4-(dimethylamino)phenyl moiety of the benzhydrol . researchgate.net The resulting DAST crystals possess a highly non-centrosymmetric arrangement, crucial for second-order NLO effects. Research has focused on enhancing its properties, such as electrical conductivity and optical response, by creating composite films with materials like carbon nanotubes. rsc.org This work underscores how the dimethylamino-substituted aromatic system, a key feature of this compound, is integral to the design of advanced optical materials.

Studies in Supramolecular Assembly and Crystal Engineering

Supramolecular assembly and crystal engineering rely on controlling non-covalent interactions to build well-defined, higher-order structures. The functional groups on this compound and its derivatives, such as the hydroxyl and dimethylamino groups, can act as hydrogen bond donors and acceptors, guiding the formation of specific crystalline architectures.

Research into a closely related hydrazone derivative, (E)-N′-[4-(Dimethylamino)benzylidene]-4-methylbenzohydrazide, provides insight into the principles of crystal engineering in this class of compounds. In its methanol (B129727) monosolvate crystal form, the molecule exhibits a trans geometry around the methylidene unit. doaj.org The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H···O and O—H···O interactions link the hydrazone and methanol molecules, forming distinct chains along the rsc.org crystal axis. doaj.org The dihedral angle between the two substituted benzene (B151609) rings is reported to be 42.6(2)°. doaj.org Such detailed structural analysis is fundamental to crystal engineering, as it demonstrates how specific functional groups can be used to direct the assembly of molecules into predictable, functional solid-state materials. nih.gov

Table 1: Crystallographic Data for (E)-N′-[4-(Dimethylamino)benzylidene]-4-methylbenzohydrazide Methanol Monosolvate

Parameter Value Reference
Molecular Formula C₁₇H₁₉N₃O·CH₃OH doaj.org
Crystal System Data not specified
Key Interactions N—H···O, O—H···O hydrogen bonds doaj.org
Supramolecular Motif rsc.org chains of alternating hydrazone and methanol doaj.org

Catalytic Applications in Organic Transformations (e.g., Nucleophilic Catalysis)

The 4-(dimethylamino)phenyl group is a powerful electron-donating moiety that can render a molecule strongly nucleophilic. This property is famously exploited in 4-(dimethylamino)pyridine (DMAP), which is widely used as a "supernucleophilic" catalyst in a vast array of organic reactions, particularly acylations. dtic.milbeilstein-journals.org The catalytic power of DMAP stems from the ability of the ring nitrogen to attack an electrophile (e.g., an anhydride), forming a highly reactive N-acylpyridinium intermediate. The positive charge on this intermediate is stabilized by resonance involving the dimethylamino group.

Theoretical and experimental studies have confirmed that the mechanism for DMAP-catalyzed reactions, such as the acetylation of alcohols, proceeds via a nucleophilic catalysis pathway rather than a simple base catalysis pathway. dtic.mil The reaction is typically first-order with respect to the substrate, the acylating agent, and DMAP. dtic.mil The exceptional catalytic activity of DMAP and its analogs, like 4-(pyrrolidino)pyridine (PPY), is attributed to enhanced nucleophilicity, not just higher basicity compared to pyridine (B92270). beilstein-journals.org For instance, DMAP catalyzes the benzoylation of m-chloroaniline 10⁴ times faster than pyridine does. beilstein-journals.org This principle of nucleophilic catalysis can be extended to other compounds containing the 4-(dimethylamino)phenyl structural unit, including derivatives of this compound, which could be designed to act as catalysts in various transformations.

Table 2: Comparison of Nucleophilic Catalysts

Catalyst Relative Rate Enhancement (vs. Pyridine) Mechanism Reference
Pyridine 1 Nucleophilic Catalysis beilstein-journals.org
4-(Dimethylamino)pyridine (DMAP) 10,000 (for benzoylation of m-chloroaniline) Supernucleophilic Catalysis beilstein-journals.org

Development of Fluorescent Probes for Chemical Biology Studies (e.g., solvatochromic probes in in vitro systems)

Derivatives containing the 4-(dimethylamino)phenyl group are frequently used to construct fluorescent probes due to their environment-sensitive photophysical properties. These probes often exhibit solvatochromism, where the color (wavelength) of their fluorescence emission changes with the polarity of the surrounding solvent. This occurs because the molecule's excited state is typically more polar than its ground state; polar solvents stabilize the excited state, leading to a red-shift in emission.

This property is harnessed to study biological systems. For example, derivatives of 4-[4-(dimethylamino)styryl]pyridine (B181050) (DMASP) have been developed as fluorescent probes to measure microviscosity inside living cells. nih.gov An increase in environmental viscosity intensifies the fluorescence emission at longer wavelengths. nih.gov Similarly, thiol-reactive derivatives of the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) are used to detect biomolecular interactions, such as protein binding events. researchgate.net These probes show very low fluorescence in polar aqueous environments but can exhibit a more than 100-fold increase in emission when they bind to a hydrophobic pocket on a protein. researchgate.net Other smart materials based on dimethylamino naphthalene (B1677914) and cyanostyrene moieties also show solvatochromic and aggregation-induced emission enhancement properties. These examples highlight a robust strategy: using the 4-(dimethylamino)phenyl core to build molecular probes whose fluorescence signals report on their immediate nanoscale environment, making them powerful tools for in vitro studies. nih.govresearchgate.net

Table 3: Examples of Fluorescent Probes Based on the 4-(Dimethylamino)phenyl Moiety

Probe Class Property Application Reference
4-[4-(Dimethylamino)styryl]pyridine (DMASP) Derivatives Dual fluorescence, viscosity-sensitive emission Measuring intracellular viscosity nih.gov
4-N,N-Dimethylamino-1,8-naphthalimide (4-DMN) Derivatives Solvatochromism, low quantum yield in water Detecting protein-peptide binding and conformational changes researchgate.net

Future Research Directions and Emerging Paradigms for 4 Dimethylamino 4 Methylbenzhydrol

Development of More Efficient and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 4-(Dimethylamino)-4'-methylbenzhydrol is foundational to enabling its broader study and application. Current synthetic approaches often rely on classical organometallic reactions which may present challenges in terms of sustainability and efficiency. Future research should prioritize the development of green and efficient synthetic protocols.

Green chemistry principles, such as minimizing waste, using less hazardous chemicals, and improving energy efficiency, are central to modern synthetic efforts. numberanalytics.comjournaljabb.com Traditional methods for benzhydrol synthesis can be resource-intensive. Emerging sustainable strategies focus on catalysis, the use of renewable feedstocks, and milder reaction conditions. rsc.orgtubitak.gov.tr For instance, catalytic routes employing earth-abundant metals or organocatalysts could replace stoichiometric reagents. Research could explore palladium-catalyzed cross-coupling reactions to form the diaryl ketone precursor, followed by a highly selective, catalytic reduction step. nih.gov Another avenue involves the direct catalytic asymmetric hydrogenation of the corresponding prochiral ketone, which can provide enantiomerically pure benzhydrols with high efficiency. researchgate.net

Parameter Traditional Route (e.g., Grignard) Proposed Sustainable Catalytic Route
Reagents Stoichiometric organometallic reagents (e.g., Grignard), strong acids for workup.Catalytic amounts of a transition metal (e.g., Pd, Ru) or organocatalyst, mild reducing agents (e.g., H₂).
Solvents Anhydrous organic solvents (e.g., ether, THF).Greener solvents (e.g., ethanol, water) or solvent-free conditions. nih.gov
Atom Economy Lower, due to the formation of stoichiometric inorganic byproducts.Higher, with fewer byproducts.
Energy Input Often requires stringent anhydrous and inert conditions.Can often be performed under milder temperature and pressure conditions. tubitak.gov.tr
Stereocontrol Difficult to achieve without chiral auxiliaries.Can be designed for high enantioselectivity using chiral catalysts. researchgate.net

Advanced Mechanistic Studies using Ultrafast Spectroscopic Techniques

Understanding the photophysical and photochemical behavior of this compound at a fundamental level is critical for its application in materials science. The presence of the electron-donating dimethylamino group suggests the likelihood of interesting excited-state dynamics, such as intramolecular charge transfer (ICT).

Ultrafast spectroscopic techniques, operating on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, are essential tools for observing these transient processes directly. Techniques like time-resolved photoelectron spectroscopy and transient absorption spectroscopy can map the energy landscape of the molecule following photoexcitation. researchgate.net For analogous molecules like 4-(dimethylamino)benzethyne, such studies have revealed rapid decay from initially excited states and subsequent structural rearrangements, like the twisting of the dimethylamino group, occurring within hundreds of femtoseconds. researchgate.net Applying these methods to this compound would allow researchers to track the formation and evolution of ICT states, identify conical intersections, and determine the timescales of competing relaxation pathways such as fluorescence and non-radiative decay.

Spectroscopic Technique Potential Mechanistic Insight for this compound
Femtosecond Transient Absorption Characterization of excited-state absorption, stimulated emission, and ground-state bleach; tracking the kinetics of ICT state formation and decay.
Time-Resolved Photoelectron Spectroscopy (TRPES) Direct observation of excited-state and cationic state evolution; determination of ionization energies from transient species. researchgate.net
Femtosecond Stimulated Raman Spectroscopy (FSRS) Provides structural information on transient species, allowing for the observation of specific vibrational modes during a chemical process.
Time-Correlated Single Photon Counting (TCSPC) Measurement of fluorescence lifetimes, providing data on the overall decay rate of the emissive state.

Rational Design of Derivatives with Tunable Electronic and Stereochemical Properties

The core structure of this compound is a template that can be systematically modified to fine-tune its properties for specific functions. The rational design of derivatives, guided by established chemical principles, is a key paradigm for developing next-generation functional molecules. mdpi.comnih.gov

Tunable Electronic Properties: The electronic characteristics of the molecule can be systematically altered by introducing different functional groups onto the phenyl rings. researchgate.netarxiv.orgrsc.org For example, adding electron-withdrawing groups (e.g., -CN, -NO₂) to the 4'-methylphenyl ring would enhance the push-pull character of the molecule, likely red-shifting its absorption and emission spectra and increasing its nonlinear optical response. Conversely, adding further electron-donating groups could raise the energy of the highest occupied molecular orbital (HOMO). This tunability is crucial for applications in organic electronics and as fluorescent probes. nih.gov

Substituent at C2', C3', C5', or C6' Predicted Effect on Electronic Properties
-NO₂, -CF₃, -CN (Electron-Withdrawing) Lowers LUMO energy, increases electron-accepting character, likely red-shifts absorption/emission.
-F, -Cl (Halogens) Inductive electron withdrawal, may slightly alter electronic levels and influence intersystem crossing.
-OCH₃, -NH₂ (Electron-Donating) Raises HOMO energy, increases electron-donating character, may blue-shift absorption/emission relative to push-pull systems.

Stereochemical Properties: The central carbinol carbon is a prochiral center. The development of asymmetric synthetic routes would yield enantiomerically pure (R)- and (S)-4-(Dimethylamino)-4'-methylbenzhydrol. These chiral derivatives could serve as valuable ligands in asymmetric catalysis, as chiral resolving agents, or as components in chiroptical materials. researchgate.net

Synergistic Integration of Experimental and Computational Methodologies

The modern discovery process for functional molecules relies heavily on the synergy between experimental synthesis and characterization and theoretical computation. nih.gov This integrated approach can significantly accelerate the design-synthesis-test cycle.

Computational chemistry, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can predict a wide range of molecular properties before a compound is ever synthesized. researchgate.netarxiv.org These properties include ground-state geometries, reaction energy profiles, HOMO/LUMO energies, and UV-Vis absorption spectra. nih.gov For this compound and its derivatives, computational studies can:

Screen potential derivatives: Virtually assess the electronic properties of a library of designed compounds to identify the most promising candidates for synthesis. nih.gov

Elucidate reaction mechanisms: Model transition states and reaction pathways for both the synthesis and potential catalytic cycles of the molecule. nih.gov

Interpret spectroscopic data: Correlate experimentally observed spectra with calculated electronic transitions and molecular orbitals, providing a deeper understanding of the underlying photophysics. researchgate.net

Experimental results, in turn, provide crucial validation for the computational models. Discrepancies between predicted and measured properties can be used to refine the theoretical methods, leading to a powerful feedback loop that enhances the predictive power of future calculations.

Exploration of Novel Catalytic and Materials Science Applications

The unique electronic and structural features of this compound and its rationally designed derivatives make them attractive candidates for several advanced applications.

Catalysis: The dimethylamino group is a well-known structural motif in organocatalysis, most famously in 4-(dimethylamino)pyridine (DMAP). nih.govacademie-sciences.fr Derivatives of this compound could be explored as a new class of nucleophilic catalysts for reactions like acylation and esterification. The chiral variants, in particular, hold promise for asymmetric catalysis, where the stereogenic carbinol center could induce enantioselectivity.

Materials Science: The inherent charge-transfer characteristics of the molecule make it a prime candidate for optoelectronic materials.

Nonlinear Optics (NLO): Molecules with a strong donor-acceptor character can exhibit large second-order NLO responses. The DAST (4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate) family of materials, which shares structural similarities, are known for their exceptional NLO and terahertz generation properties. rsc.org

Organic Light-Emitting Diodes (OLEDs): The tunable fluorescence properties could allow for the development of new emitters or host materials for OLEDs.

Stimuli-Responsive Materials: The sensitivity of the dimethylamino group to its environment (e.g., solvent polarity, pH) could be harnessed to create "smart" materials whose optical properties (color or fluorescence) change in response to external stimuli. researchgate.net

Potential Application Key Molecular Feature Rationale
Asymmetric Catalysis Chirality in enantiopure derivatives.The chiral environment around the catalytic site can favor the formation of one enantiomer of the product.
Nonlinear Optical (NLO) Materials Push-pull electronic structure (with further modification).Asymmetric charge distribution leads to a high molecular hyperpolarizability, a prerequisite for NLO activity. rsc.org
Fluorescent Probes Environment-sensitive fluorescence (solvatochromism).The ICT state is often sensitive to solvent polarity, leading to changes in emission wavelength or intensity. researchgate.net
Organic Electronics Tunable HOMO/LUMO energy levels.Allows for energy-level matching with other materials in devices like OLEDs and organic photovoltaics.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 4-(Dimethylamino)-4'-methylbenzhydrol with high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-methylbenzhydrol with dimethylamine derivatives under reflux conditions (80–100°C) in anhydrous ethanol, catalyzed by acidic or basic agents (e.g., H₂SO₄ or K₂CO₃). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Monitor reaction progress using TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) and confirm purity via HPLC (>95% peak area) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to identify aromatic protons (δ 6.8–7.5 ppm), dimethylamino groups (δ 2.8–3.2 ppm), and hydroxyl protons (broad singlet at δ 5.0–5.5 ppm).
  • IR : Stretching vibrations for -OH (~3200 cm⁻¹), C=O (if present, ~1700 cm⁻¹), and aromatic C-H (~3050 cm⁻¹).
  • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 255.2) and fragmentation patterns. Cross-validate with computational simulations (e.g., Gaussian software) .

Q. How can solubility and stability be systematically evaluated for this compound?

  • Methodological Answer :

  • Solubility : Use shake-flask method in solvents (water, ethanol, DMSO) at 25°C, quantified via UV-Vis spectroscopy (λ_max ~270 nm).
  • Stability : Conduct stress testing under varying pH (1–13), temperature (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC and identify byproducts using LC-MS .

Advanced Research Questions

Q. How can hydrogen bonding and crystal packing be analyzed to predict solid-state behavior?

  • Methodological Answer :

  • X-ray Crystallography : Resolve single-crystal structures using SHELXL ( ) to identify intermolecular H-bonds (e.g., O-H⋯N). Calculate lattice energy with DFT (B3LYP/6-31G* basis set) and compare with experimental data.

  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H⋯H, C⋯O contacts) using CrystalExplorer .

    Interaction TypeDistance (Å)Energy (kJ/mol)
    O-H⋯N2.85-25.3
    C-H⋯π3.12-12.7

Q. How do discrepancies between experimental and computational spectroscopic data arise, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from solvent effects, conformational flexibility, or basis set limitations.

  • Solution :

Re-optimize DFT calculations (e.g., CAM-B3LYP/def2-TZVP) with explicit solvent models (PCM or SMD).

Perform molecular dynamics (MD) simulations to account for conformational sampling.

Validate with 2D NMR (COSY, NOESY) to confirm spatial arrangements .

Q. What strategies are effective for studying the compound's reactivity in catalytic or photochemical applications?

  • Methodological Answer :

  • Catalysis : Screen Pd/C or Ru-based catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura). Monitor kinetics via in-situ IR or Raman spectroscopy.
  • Photochemistry : Irradiate with UV light (λ = 254 nm) and track intermediates using time-resolved ESR or transient absorption spectroscopy. Compare with TD-DFT predictions for excited-state behavior .

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s thermal stability be addressed?

  • Methodological Answer :

Perform thermogravimetric analysis (TGA) at 10°C/min under N₂ to determine decomposition onset.

Replicate studies under identical conditions (e.g., sample purity, instrument calibration).

Use DSC to identify endothermic/exothermic events (e.g., melting, degradation). Publish raw data and statistical error margins to resolve inconsistencies .

Methodological Best Practices

Q. What computational tools are recommended for modeling non-covalent interactions in this compound?

  • Answer :

  • Software : Gaussian (DFT), CrystalExplorer (Hirshfeld), VMD (visualization).
  • Parameters : Include dispersion corrections (D3-BJ) and use high-level basis sets (def2-QZVP) for accurate van der Waals interaction modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.